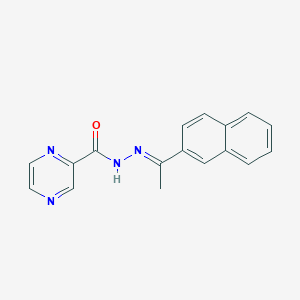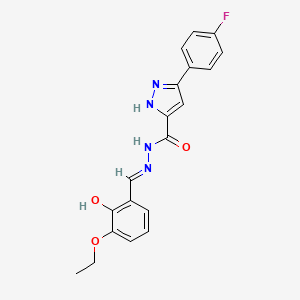![molecular formula C30H25N3O2S2 B11667110 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11667110.png)
2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a benzothiazole moiety, a methoxyphenyl group, and a dihydroquinazolinone core. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative.
Coupling with Methoxyphenyl Group: The benzothiazole derivative is then coupled with a methoxyphenyl group through a nucleophilic substitution reaction.
Formation of Dihydroquinazolinone Core: The final step involves the cyclization of the intermediate product to form the dihydroquinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticonvulsant agent, with studies indicating its ability to interact with molecular targets such as GABA receptors and sodium channels.
Biological Studies: It has been investigated for its antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For instance, as an anticonvulsant agent, it may modulate the activity of GABA receptors, enhancing inhibitory neurotransmission and reducing neuronal excitability . Additionally, its antibacterial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Known for its anticonvulsant activity.
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones: Exhibits potent antibacterial properties.
2-amino-1,3-benzothiazole derivatives: Investigated for their diverse pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
What sets 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one apart is its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C30H25N3O2S2 |
|---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-benzyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C30H25N3O2S2/c1-35-26-16-15-21(17-22(26)19-36-30-32-25-13-7-8-14-27(25)37-30)28-31-24-12-6-5-11-23(24)29(34)33(28)18-20-9-3-2-4-10-20/h2-17,28,31H,18-19H2,1H3 |
InChI Key |
HYMSKPQGNMGULS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)CSC5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-phenylethanimine](/img/structure/B11667028.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11667029.png)
![N'-[(3E)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11667039.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11667044.png)
![N'-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-(2,5-dimethyl-1H-pyrrol-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B11667050.png)
![[(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11667052.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzoate](/img/structure/B11667067.png)


![3-{5-[(Z)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11667099.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667107.png)

![3-(4-bromophenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667123.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-hydroxyphenyl)benzamide](/img/structure/B11667129.png)
